N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazepine ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzoxazepine ring fused to a naphthalene moiety. The presence of the dimethyl and oxo groups enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological pathways. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors involved in cellular signaling.
Antimicrobial Activity
Research indicates that compounds related to naphthalene-1-carboxamides exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin. Notably, the most effective compounds in these studies showed minimal toxicity towards human cell lines .
Anticancer Potential
The benzoxazepine derivatives have also been evaluated for their anticancer properties. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
Some studies highlight the anti-inflammatory potential of similar compounds. They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes, suggesting a role in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Key findings include:
- Lipophilicity : Compounds with optimal lipophilicity (log P values) tend to exhibit better antimicrobial activity. Excessive lipophilicity can be detrimental to activity against certain pathogens .
- Substituent Effects : The nature and position of substituents on the naphthalene ring significantly influence biological activity. For example, electron-withdrawing groups enhance antimicrobial efficacy while maintaining acceptable toxicity profiles .
Study on Antimycobacterial Activity
A comprehensive study prepared a series of ring-substituted naphthalene-1-carboxanilides and assessed their antimycobacterial activity. Among these, specific derivatives demonstrated two-fold higher efficacy against M. avium compared to traditional treatments. The study concluded that structural modifications could lead to enhanced activity without increasing toxicity .
Investigation into Anticancer Properties
Another investigation focused on the anticancer effects of benzoxazepine derivatives. Results indicated that certain compounds could significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms. This highlights the potential for further development as anticancer agents .
Data Summary
Property | Observation |
---|---|
Chemical Structure | Benzoxazepine-naphthalene hybrid |
Antimicrobial Activity | Higher efficacy than rifampicin against M. avium |
Anticancer Potential | Induces apoptosis in cancer cells |
Anti-inflammatory Effects | Modulates pro-inflammatory cytokines |
Optimal Log P Range | Moderate lipophilicity enhances activity |
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)13-27-19-12-15(10-11-18(19)24-21(22)26)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGQNSRKZMEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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